molecular formula C23H16N2O6S2 B2404432 (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 900134-55-6

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2404432
CAS RN: 900134-55-6
M. Wt: 480.51
InChI Key: NZIYOTQDTWFMTF-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Several studies have synthesized derivatives of thiazolidinone compounds, including those with furan moieties, to explore their anticancer effects. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in different human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer properties. Specific derivatives have demonstrated potent anticancer activity, suggesting their potential as candidates for anticancer therapy. Moreover, these derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, highlighting their ability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2009) (Chandrappa et al., 2010).

Antimicrobial Activities

Compounds derived from the mentioned chemical structure have also been evaluated for their antimicrobial activities. New carboxylic acids and organotin(IV) carboxylates derived from Schiff bases have been synthesized and screened against a variety of fungi and bacteria. Some complexes exhibited higher biocide activity compared to control drugs, indicating their potential as antimicrobial agents. The lipophilic nature of these compounds, especially those containing butyl groups, enhances their ability to cross microbe cell membranes, suggesting a mechanism of action for their antimicrobial properties (Dias et al., 2015).

Analgesic Agents

Research into thiazolidinone derivatives has also extended to the development of analgesic agents. Specific compounds have been synthesized and evaluated for their analgesic activity in animal models. One compound, in particular, combined potent analgesic activity with low gastric irritancy, indicating its potential as a safer analgesic option (Boyle et al., 1986).

Photophysical Properties

The synthesis of novel d-π-A type chromophores related to the mentioned chemical structure has been explored, focusing on their photophysical properties and the effect of structural manipulations. These studies contribute to understanding intramolecular charge transfer characteristics, which are essential for applications in materials science and photodynamic therapy (Jachak et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIYOTQDTWFMTF-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.